Iothalamic Acid-d3 is classified under the category of radiographic contrast media. It is synthesized from iothalamic acid, which itself is a member of the class of compounds known as iodinated contrast agents. These agents are characterized by their high atomic number due to iodine, which enhances their visibility on X-ray-based imaging techniques.
The synthesis of Iothalamic Acid-d3 typically involves the deuteration of iothalamic acid through various chemical reactions. One common method includes:
The precise conditions for synthesis can vary based on the desired purity and yield but generally involve mild temperatures and specific reaction times to optimize outcomes.
The molecular structure of Iothalamic Acid-d3 retains the core structure of iothalamic acid with modifications to include deuterium atoms.
Iothalamic Acid-d3 can undergo several chemical reactions typical for iodinated compounds:
These reactions are significant for understanding its reactivity profile in biological systems and its stability during imaging procedures.
The mechanism of action for Iothalamic Acid-d3 as a contrast agent primarily involves its ability to absorb X-rays due to the high atomic number of iodine. When injected into the bloodstream, it enhances the contrast between blood vessels and surrounding tissues during imaging:
These properties are crucial for determining how Iothalamic Acid-d3 behaves in clinical settings.
Iothalamic Acid-d3 is primarily utilized in medical imaging applications:
Iothalamic acid-d3 is a deuterium-labeled analog of the iodinated X-ray contrast agent iothalamic acid (C~11~H~9~I~3~N~2~O~4~). Its molecular structure (C~11~H~6~D~3~I~3~N~2~O~4~; MW: 616.93 g/mol; CAS: 928623-31-8) features three deuterium atoms replacing hydrogen at the acetyl group’s methyl position (–C(O)CD~3~) [1] [4] [8]. This modification retains the core benzoic acid scaffold with acetamido and methylcarbamoyl groups at positions 3 and 5, respectively, and triiodination at positions 2, 4, and 6—critical for radiopacity [2] [3]. Deuterium, a stable isotope (²H), exhibits near-identical electronegativity and covalent radius to hydrogen but doubles the atomic mass. This mass shift enables detection via mass spectrometry without altering chemical reactivity or steric bulk, making iothalamic acid-d3 ideal for tracer studies [1] [7].
Table 1: Structural Comparison of Iothalamic Acid and Iothalamic Acid-d3
Property | Iothalamic Acid | Iothalamic Acid-d3 |
---|---|---|
Molecular Formula | C~11~H~9~I~3~N~2~O~4~ | C~11~H~6~D~3~I~3~N~2~O~4~ |
Molecular Weight (g/mol) | 613.92 | 616.93 |
CAS Registry Number | 2276-90-6 | 928623-31-8 |
Isotopic Substitution Site | N-acetyl group (–CH~3~) | N-acetyl group (–CD~3~) |
The synthesis of deuterated contrast agents emerged in the early 2000s to address challenges in quantifying environmental persistence and human pharmacokinetics of iodinated compounds. Iothalamic acid, first developed in the 1960s (branded as Conray), became a model for deuterated analogs due to its metabolic stability and widespread clinical use [2] [3]. The deuterated version, iothalamic acid-d3, entered research around 2008 (CAS registration: 928623-31-8), coinciding with advancements in LC-MS/MS technology capable of resolving subtle mass differences [4] [8]. Key milestones include:
Table 2: Milestones in Deuterated Contrast Agent Development
Time Period | Development Focus | Key Advancements |
---|---|---|
1960s–1970s | Non-deuterated contrast agents | Iothalamic acid approved for angiography/urology |
2000–2010 | Deuterated analog synthesis | Iothalamic acid-d3 (CAS 928623-31-8) characterized |
2010–Present | Environmental/mechanistic applications | Quantification of ICM persistence in aquatic systems |
Iothalamic acid-d3 exemplifies three critical applications of stable isotopes in biomedicine:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9